![molecular formula C13H15N3O3S B6491247 N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013770-32-5](/img/structure/B6491247.png)
N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (MSP) is a novel small molecule compound that has recently been studied for its potential applications in scientific research. MSP is a member of the pyrazole family of compounds, and has been studied for its unique properties.
Wissenschaftliche Forschungsanwendungen
N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has been shown to inhibit the activity of the enzyme in vitro, and has been studied for its potential role in the treatment of inflammation and cancer. Additionally, N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its potential role in the treatment of diabetes and obesity.
Wirkmechanismus
Target of Action
The primary target of N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle. It is essential for meiosis but dispensable for mitosis .
Mode of Action
The interaction with CDK2 may lead to changes in the cell cycle, potentially affecting cell proliferation and differentiation .
Biochemical Pathways
Given the role of cdk2 in cell cycle regulation, it is likely that the compound affects pathways related to cell proliferation and differentiation .
Pharmacokinetics
Information on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .
Result of Action
Given its target, it is likely that the compound affects cell proliferation and differentiation .
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of experiments. Additionally, N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is relatively stable and can be stored for long periods of time. However, N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is not suitable for use in humans and must be used in laboratory experiments only.
Zukünftige Richtungen
N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has a wide range of potential applications in scientific research. Future studies should focus on further exploring its potential role in the treatment of inflammation, cancer, diabetes, and obesity. Additionally, further studies should explore the potential of N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in other areas of research, such as its potential role in the treatment of neurological disorders. Finally, further studies should explore the potential of N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide as a drug delivery system, as it has the potential to be used to deliver drugs to specific targets in the body.
Synthesemethoden
N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be synthesized using a three-step process. The first step involves the reaction of 4-methanesulfonylphenyl hydrazine with 4-methanesulfonylphenyl acetic acid in the presence of an acid catalyst. The second step involves the reaction of the resulting product with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in the presence of a base catalyst. The third step involves the reaction of the resulting product with acetic anhydride in the presence of a base catalyst, which produces N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(4-methylsulfonylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-8-12(16(2)15-9)13(17)14-10-4-6-11(7-5-10)20(3,18)19/h4-8H,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMBLDBEYNEWBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.